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molecular formula C8H6FN B188161 2-Fluoro-6-methylbenzonitrile CAS No. 198633-76-0

2-Fluoro-6-methylbenzonitrile

Cat. No. B188161
M. Wt: 135.14 g/mol
InChI Key: UCSKOUQDVWADGZ-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

NBS (265 g, 1490 mmol) was added portion wise to a stirred, cooled room temperature mixture of 2-Fluoro-6-methylbenzonitrile (191.8 g, 1419 mmol) in TFA (553 mL, 8500 mmol) and then the mixture was heated at reflux for 48 hours. The reaction was poured into 1 L of ice, diluted with 700 mL 30% EtOAc/Hexanes, and agitated. The aqueous layer was cut, and the organic layers were washed with 1N NaOH twice and with water. The organic layers were dried over Na2SO4, concentrated, and then stored in a −10° C. freezer overnight. The resulting crystals were filtered and washed with 5% EtOAc/Hexanes to yield the title product.
Name
Quantity
265 g
Type
reactant
Reaction Step One
Quantity
191.8 g
Type
reactant
Reaction Step Two
Name
Quantity
553 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Hexanes
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[F:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:11]=1[C:12]#[N:13].C(O)(C(F)(F)F)=O>>[Br:8][C:15]1[C:14]([CH3:18])=[C:11]([C:10]([F:9])=[CH:17][CH:16]=1)[C:12]#[N:13]

Inputs

Step One
Name
Quantity
265 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Two
Name
Quantity
191.8 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)C
Name
Quantity
553 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Four
Name
EtOAc Hexanes
Quantity
700 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
WASH
Type
WASH
Details
the organic layers were washed with 1N NaOH twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered
WASH
Type
WASH
Details
washed with 5% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=C(C#N)C(=CC1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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